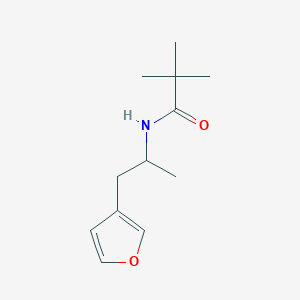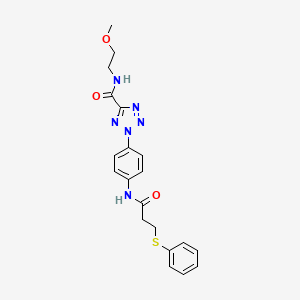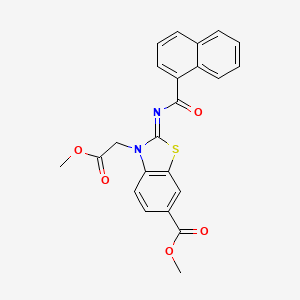
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide, also known as TFB-TAM, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a type of benzamide and is commonly used as a tool compound in the study of protein-protein interactions.
Wissenschaftliche Forschungsanwendungen
Supramolecular Packing Motifs
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide and its derivatives play a significant role in developing new supramolecular packing motifs. Lightfoot et al. (1999) discovered a novel structural organization where aryl rings are self-assembled into a π-stack surrounded by a triple helical network of hydrogen bonds. This arrangement suggests a new mode of organization for some columnar liquid crystals, hinting at applications in material science and nanotechnology (Lightfoot, Mair, Pritchard, & Warren, 1999).
Neuroleptic Activity
In pharmacological research, derivatives of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide have been designed and synthesized as potential neuroleptics. Iwanami et al. (1981) evaluated the inhibitory effects of these compounds on apomorphine-induced stereotyped behavior in rats, revealing a good correlation between structure and activity. This research provides insights into the development of new drugs for treating psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Enantioselective Synthesis
The compound and its analogs have been used in the enantioselective synthesis of complex molecules. Calvez, Chiaroni, and Langlois (1998) demonstrated the addition of Grignard reagents to N-methoxy-N-methylamide derived from (S)-methylpyroglutamate, leading to erythro (2S)-1-benzyl-2-hydroxybenzyl pyrrolidine. This process is vital for synthesizing chiral molecules, which are crucial in developing drugs with specific biological activities (Calvez, Chiaroni, & Langlois, 1998).
Isotopic Labeling
Shevchenko, Nagaev, and Myasoedov (2014) explored the introduction of deuterium and tritium into related compounds, aiming to prepare isotopically labeled molecules for use in tracer studies and drug metabolism research. This work is fundamental for understanding the behavior of drugs in biological systems and for the development of novel radiopharmaceuticals (Shevchenko, Nagaev, & Myasoedov, 2014).
Antioxidant Activity
Demir et al. (2015) analyzed the structure and antioxidant activity of a novel derivative, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, using X-ray diffraction, IR spectroscopy, and DFT calculations. The study highlights the potential of such compounds in developing antioxidant agents, which are crucial in combating oxidative stress-related diseases (Demir, Cakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekçi, 2015).
Eigenschaften
IUPAC Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-27-16-8-6-15(7-9-16)24-11-14(10-17(24)25)23-18(26)12-2-4-13(5-3-12)19(20,21)22/h2-9,14H,10-11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUNXXMGXRADSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-phenyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B2716662.png)


![ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate](/img/structure/B2716668.png)

![N-[4-(3-Methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide](/img/structure/B2716670.png)

![5-[(Methoxycarbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B2716674.png)
![1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2716675.png)

![(5E)-3-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2716677.png)
![N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2716678.png)
